N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole-5-carboxamide scaffold linked to a 2-methylphenyl group substituted with a 6-methoxyimidazo[1,2-b]pyridazin-2-yl moiety. The benzo[d][1,3]dioxole group enhances metabolic stability by shielding labile positions, while the methoxy group on the imidazopyridazine may modulate electronic properties and solubility .
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-13-3-4-14(17-11-26-20(23-17)7-8-21(25-26)28-2)9-16(13)24-22(27)15-5-6-18-19(10-15)30-12-29-18/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFLKFLFZOJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 358.4 g/mol. Its structure includes a benzo[d][1,3]dioxole core linked to an imidazo[1,2-b]pyridazine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O2 |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 946268-00-4 |
Preliminary studies suggest that the compound interacts with specific enzymes or receptors involved in various disease pathways. The methoxy and imidazo[1,2-b]pyridazine groups are believed to play crucial roles in binding to these targets, potentially modulating biochemical pathways associated with cancer proliferation and other diseases .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Table 1: Antitumor Activity against Cancer Cell Lines
These results indicate that the compound has a promising profile against lung cancer cell lines, with varying degrees of potency.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of the compound on healthy cells compared to cancerous cells. Notably, while the compound shows strong activity against cancer cells, it also exhibits moderate cytotoxicity towards normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structural characteristics. For instance:
- Study on Imidazole Derivatives : A study explored derivatives of imidazole-based compounds and found that modifications in substituents significantly affected their anticancer activities. The findings suggest that fine-tuning the chemical structure can lead to improved selectivity and efficacy against specific cancer types .
- Comparative Analysis : A comparative analysis between this compound and known chemotherapeutics like doxorubicin revealed that while both exhibit antitumor activities, the novel compound may offer a different mechanism of action or reduced side effects due to its unique structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carboxamide Group
(a) N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (CAS 946217-68-1)
- Structural Difference : Replaces the benzo[d][1,3]dioxole-5-carboxamide with cyclopentanecarboxamide.
- Metabolic Stability: The absence of the benzo[d][1,3]dioxole ring may render the compound more susceptible to oxidative metabolism .
(b) N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 330978-53-5)
- Structural Difference : Substitutes the imidazopyridazine-phenyl group with a 5-methylisoxazol-3-yl moiety.
- Implications :
- Bioactivity : The isoxazole ring may engage in hydrogen bonding, altering target selectivity compared to the imidazopyridazine’s planar aromatic system .
- Toxicity : Safety data indicate moderate acute toxicity (LD₅₀ > 2000 mg/kg in rats), suggesting similar handling precautions for the target compound .
Core Heterocycle Modifications
(a) Thiazolo[3,2-a]pyrimidine Derivatives (e.g., Compound 11a, )
- Structural Difference : Replaces imidazo[1,2-b]pyridazine with thiazolo[3,2-a]pyrimidine.
- Implications :
(b) Imidazo[1,2-a][1,5]benzodiazepine Derivatives (e.g., Compound 3f, )
- Structural Difference : Substitutes the pyridazine ring with a benzodiazepine core.
- Implications: Target Engagement: Benzodiazepine cores are associated with CNS activity, whereas imidazopyridazines may favor kinase inhibition .
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- The benzo[d][1,3]dioxole group in the target compound balances lipophilicity and solubility, offering advantages over cyclopentane derivatives.
- Imidazopyridazine’s nitrogen-rich structure enhances hydrogen bonding capacity, likely improving target affinity compared to isoxazole analogs .
Q & A
Q. What are the key functional groups and structural features of this compound?
The compound contains an imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 6, linked to a 2-methylphenyl moiety. The benzo[d][1,3]dioxole-5-carboxamide group introduces additional complexity, featuring a fused dioxole ring and a carboxamide functional group. Key characterization methods include NMR spectroscopy (to confirm aromatic protons and substituent positions) and X-ray crystallography (to resolve steric interactions between the methylphenyl and dioxole groups) .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves sequential coupling reactions:
- Step 1 : Formation of the imidazo[1,2-b]pyridazine core via cyclization of a pyridazine precursor with a methoxy-substituted reagent under reflux in polar aprotic solvents (e.g., DMF).
- Step 2 : Suzuki-Miyaura coupling to attach the 2-methylphenyl group using a palladium catalyst and arylboronic acid.
- Step 3 : Amidation of the benzo[d][1,3]dioxole-5-carboxylic acid derivative with the intermediate phenylamine. Final purification is achieved via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- HPLC (purity assessment >95%).
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- FT-IR spectroscopy to identify carboxamide (C=O stretch ~1650 cm⁻¹) and dioxole (C-O-C ~1250 cm⁻¹) groups.
- Thermogravimetric analysis (TGA) to evaluate thermal stability .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
Use Design of Experiments (DoE) to systematically vary parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase by-product formation.
- Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) at 2-5 mol% balance cost and efficiency.
- Temperature control : Lower temperatures (40-60°C) reduce decomposition of the imidazo-pyridazine intermediate. Monitor intermediates via thin-layer chromatography (TLC) to isolate optimal conditions .
Q. How can contradictory bioactivity data across assays be resolved?
Contradictions may arise from:
- Assay variability : Validate using orthogonal assays (e.g., fluorescence polarization vs. ELISA).
- Enantiomer-specific activity : Separate stereoisomers via chiral HPLC and test individually.
- Off-target effects : Perform kinetic binding assays (e.g., surface plasmon resonance) to confirm target specificity .
Q. What strategies address low solubility in aqueous buffers during in vitro studies?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH adjustment : Ionize the carboxamide group at pH 7.4 to enhance solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS).
- Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzyme active sites.
- Site-directed mutagenesis identifies critical amino acid residues in target proteins .
Q. What approaches are used for structure-activity relationship (SAR) analysis?
- Synthesize analogs with modifications to:
- The methoxy group (e.g., replace with ethoxy or halogen).
- The methylphenyl substituent (e.g., introduce electron-withdrawing groups).
- Test analogs in dose-response assays (IC₅₀ determination) and compare to the parent compound.
- Use QSAR models to predict activity trends .
Q. How can degradation pathways be studied under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions.
- Analyze degradation products via LC-MS/MS to identify labile bonds (e.g., hydrolysis of the carboxamide group).
- Stability-indicating assays ensure method specificity for long-term storage studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
